1,1,1,2-Tetraethoxyethane 1,1,1,2-Tetraethoxyethane
Brand Name: Vulcanchem
CAS No.: 58995-67-8
VCID: VC14250618
InChI: InChI=1S/C10H22O4/c1-5-11-9-10(12-6-2,13-7-3)14-8-4/h5-9H2,1-4H3
SMILES:
Molecular Formula: C10H22O4
Molecular Weight: 206.28 g/mol

1,1,1,2-Tetraethoxyethane

CAS No.: 58995-67-8

Cat. No.: VC14250618

Molecular Formula: C10H22O4

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

1,1,1,2-Tetraethoxyethane - 58995-67-8

Specification

CAS No. 58995-67-8
Molecular Formula C10H22O4
Molecular Weight 206.28 g/mol
IUPAC Name 1,1,1,2-tetraethoxyethane
Standard InChI InChI=1S/C10H22O4/c1-5-11-9-10(12-6-2,13-7-3)14-8-4/h5-9H2,1-4H3
Standard InChI Key QSVIFMIHOCWOPL-UHFFFAOYSA-N
Canonical SMILES CCOCC(OCC)(OCC)OCC

Introduction

Chemical Structure and Nomenclature

1,1,1,2-Tetraethoxyethane belongs to the acetal family, where glyoxal (OHC-CHO) reacts with ethanol to form a stable, water-resistant structure. Its IUPAC name reflects the positions of ethoxy groups on the ethane backbone:

AttributeValue
Molecular FormulaC₁₀H₂₂O₄
Molecular Weight206.28 g/mol
CAS Registry Number58995-67-8
SMILESCCOC(C(OCC)OCC)OCC
InChI KeyOKFWKSARFIIDBK-UHFFFAOYSA-N (similar to 1,1,2,2 isomer)

The compound’s structure features a central carbon atom bonded to three ethoxy groups and one additional ethoxy group on an adjacent carbon, distinguishing it from its 1,1,2,2 isomer (CAS 3975-14-2) .

Synthesis and Preparation Methods

The synthesis of 1,1,1,2-tetraethoxyethane involves the acid-catalyzed acetalization of glyoxal with ethanol. Below are key steps and conditions:

Reaction Pathway

Glyoxal reacts with excess ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the acetal:

OHC-CHO+4HOCH2CH3H+C(OCH2CH3)3CH2OCH2CH3+2H2O\text{OHC-CHO} + 4 \text{HOCH}_2\text{CH}_3 \xrightarrow{\text{H}^+} \text{C(OCH}_2\text{CH}_3\text{)}_3\text{CH}_2\text{OCH}_2\text{CH}_3 + 2 \text{H}_2\text{O}

This reaction proceeds via nucleophilic attack of ethanol on the carbonyl carbon of glyoxal, followed by sequential substitution of hydroxyl groups with ethoxy groups .

Industrial Production

Continuous reaction systems are employed for large-scale synthesis, optimizing ethanol-to-glyoxal molar ratios to minimize side products. Distillation under reduced pressure isolates the compound, yielding >90% purity .

Physical and Chemical Properties

Key Properties

PropertyValue
Boiling PointNot explicitly reported in accessible sources; inferred stability under standard conditions
DensityPredicted: 0.938 ± 0.06 g/cm³
SolubilityMiscible with organic solvents (e.g., benzene, toluene)
StabilityHydrolyzes in aqueous acidic/basic media to regenerate glyoxal

Hydrolysis Behavior

The compound undergoes reversible hydrolysis in the presence of water and acid/base catalysts:

C(OCH2CH3)3CH2OCH2CH3+2H2OOHC-CHO+4HOCH2CH3\text{C(OCH}_2\text{CH}_3\text{)}_3\text{CH}_2\text{OCH}_2\text{CH}_3 + 2 \text{H}_2\text{O} \rightarrow \text{OHC-CHO} + 4 \text{HOCH}_2\text{CH}_3

This reaction is critical for applications requiring controlled release of glyoxal .

Applications in Research and Industry

Organic Synthesis

1,1,1,2-Tetraethoxyethane serves as a solvent and reagent in:

  • Acetal/Ketal Formation: Stabilizes carbonyl compounds against hydrolysis .

  • Condensation Reactions: Facilitates nucleophilic substitutions due to its ethoxy groups’ electron-donating effects .

Industrial Uses

ApplicationDetails
Polymer ChemistrySolvent for polymerization reactions (e.g., styrene, vinyl acetate)
ElectrochemistryComponent in glyoxylic-acetal electrolytes for energy storage systems

Comparative Analysis with Analogous Compounds

CompoundStructureKey DifferencesApplications
1,1,2,2-Tetraethoxyethane (CAS 3975-14-2)Symmetrical ethoxy groups on adjacent carbonsHigher thermal stability Electrolytes in lithium-ion batteries
1,1,2,2-TetramethoxyethaneMethoxy groups replacing ethoxy groupsLower solubility in nonpolar solvents Coalescing agents in coatings
Glyoxal bis(dimethyl acetal)Dimethyl acetal of glyoxalLess reactive due to smaller alkyl groupsPharmaceutical intermediates

Research Findings and Challenges

Recent Studies

  • Electrochemical Applications: Glyoxylic-acetal electrolytes (e.g., 1,1,1,2-tetraethoxyethane) exhibit enhanced thermal stability and flash points compared to carbonate-based solvents, making them viable for sodium-ion batteries.

  • Hydrolysis Kinetics: The rate of glyoxal regeneration depends on pH and temperature, with optimal conditions at acidic pH (e.g., H₂SO₄) .

Limitations

  • Toxicity Data: Limited studies on acute/chronic toxicity; classified as "low toxicity" in industrial settings .

  • Environmental Impact: Hydrolysis byproducts (e.g., glyoxal) may pose ecological risks in aquatic systems .

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